

In-Depth Technical Guide to the Safety Data Sheet for Milrinone-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, physicochemical properties, and handling procedures for **Milrinone-d3**. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound as an internal standard in analytical methodologies.

Chemical Identification and Physical Properties

Milrinone-d3 is the deuterated analogue of Milrinone, a phosphodiesterase 3 (PDE3) inhibitor. [1][2] Its primary application in a research setting is as an internal standard for the quantification of Milrinone in biological matrices using mass spectrometry-based assays.[3]

Table 1: Physicochemical Properties of Milrinone-d3 and Milrinone



Property	Milrinone-d3	Milrinone	Source(s)
Chemical Name	2-(methyl-d3)-6-oxo- 1,6-dihydro-[3,4'- bipyridine]-5- carbonitrile	2-methyl-6-oxo-1,6- dihydro-[3,4'- bipyridine]-5- carbonitrile	[3]
CAS Number	2749393-50-6	78415-72-2	[4]
Molecular Formula	C12H6D3N3O	C12H9N3O	[4]
Molecular Weight	214.2 g/mol	211.22 g/mol	[4]
Appearance	Crystalline solid	Off-white to tan crystalline compound	[5]
Melting Point	Not Determined	>300 °C	[6]
Boiling Point	Not Determined	Not Determined	[7]
Solubility	DMF: 0.3 mg/ml; DMSO: 0.5 mg/ml	Slightly soluble in methanol, very slightly soluble in chloroform and water.	[4],[8]
рКа	Not Determined	4.6 and 8.5	[9]

Hazard Identification and Safety Precautions

Milrinone-d3 is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting. The following table summarizes the Globally Harmonized System (GHS) classification for Milrinone, which is expected to be directly applicable to **Milrinone-d3**.

Table 2: GHS Hazard Classification for Milrinone



Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	3	H301: Toxic if swallowed
Acute Toxicity, Dermal	3	H311: Toxic in contact with skin
Acute Toxicity, Inhalation	3	H331: Toxic if inhaled

Source:[10]

It is imperative to handle **Milrinone-d3** in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[11] In case of exposure, refer to the first aid measures outlined in the Safety Data Sheet.

Caption: GHS Pictogram for Acute Toxicity.

Toxicological Data

No specific LD50 or LC50 data are available for **Milrinone-d3**. The following data for the non-deuterated form, Milrinone, are provided as a reference. Given the structural similarity, the toxicological profile of **Milrinone-d3** is expected to be comparable.

Table 3: Acute Toxicity Data for Milrinone



Route of Administration	Species	LD50	Source(s)
Oral	Rat	91 mg/kg	[5][10][12]
Oral	Mouse	137 mg/kg	[5]
Oral	Rabbit	40 mg/kg	[5]
Subcutaneous	Rat	58 mg/kg	[5]
Subcutaneous	Mouse	62 mg/kg	[5]
Intravenous	Rat	73 mg/kg	[5]
Intravenous	Mouse	79 mg/kg	[8]
Intravenous	Rabbit	44.4 mg/kg	[5]

Long-term exposure to high concentrations of dust may cause lung changes.[5] There is some evidence from animal studies of developmental toxicity.[5]

Handling, Storage, and Disposal Handling

- Engineering Controls: Use only in a chemical fume hood.[11]
- Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.
 [11]
- Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[11]

Storage

- Conditions: Store in a well-ventilated place. Keep container tightly closed.[11]
 Recommended storage is at -20°C for long-term stability.[4]
- Incompatibilities: Avoid contact with strong oxidizing agents.[5]



Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Consult with a licensed professional waste disposal service.[11]

Experimental Protocols: Use as an Internal Standard

Milrinone-d3 is primarily used as an internal standard for the accurate quantification of milrinone in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from a validated method for milrinone quantification in serum.[13]

- To 50 μL of plasma/serum sample, add the internal standard, **Milrinone-d3**, to a final concentration appropriate for the expected range of milrinone concentrations.
- Add a suitable volume of a protein precipitation agent, such as acetonitrile or methanol, and vortex to mix.
- Centrifuge the sample to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Parameters

The following are example parameters and may need to be optimized for specific instrumentation and applications.[14]

- Liquid Chromatography (LC):
 - Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase: A gradient of methanol and 10 mM ammonium acetate is often used.[14]

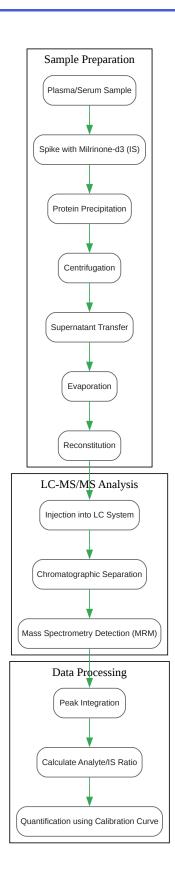


Flow Rate: 0.2-0.4 mL/min.

Column Temperature: 40-50°C.[14]

- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray ionization (ESI), typically in negative or positive mode
 depending on the mobile phase and instrument sensitivity.[14]
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Milrinone: m/z 212.1 → 140.0 (example transition).[14]
 - **Milrinone-d3**: A mass shift of +3 would be expected (e.g., m/z 215.1 → 143.0). The exact transition should be determined by direct infusion of the standard.





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Caption: Workflow for Milrinone Quantification.



Mechanism of Action and Metabolism

Milrinone is a selective inhibitor of phosphodiesterase 3 (PDE3), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] This results in positive inotropic and vasodilatory effects.[1][2]

The metabolism of milrinone in humans is primarily through O-glucuronidation, with the parent drug being the major component excreted in urine.[15] The deuterium substitution in **Milrinone-d3** is on the methyl group, which is not a primary site of metabolism. Therefore, a significant kinetic isotope effect on its metabolism is not expected, making it an excellent internal standard.[16][17]



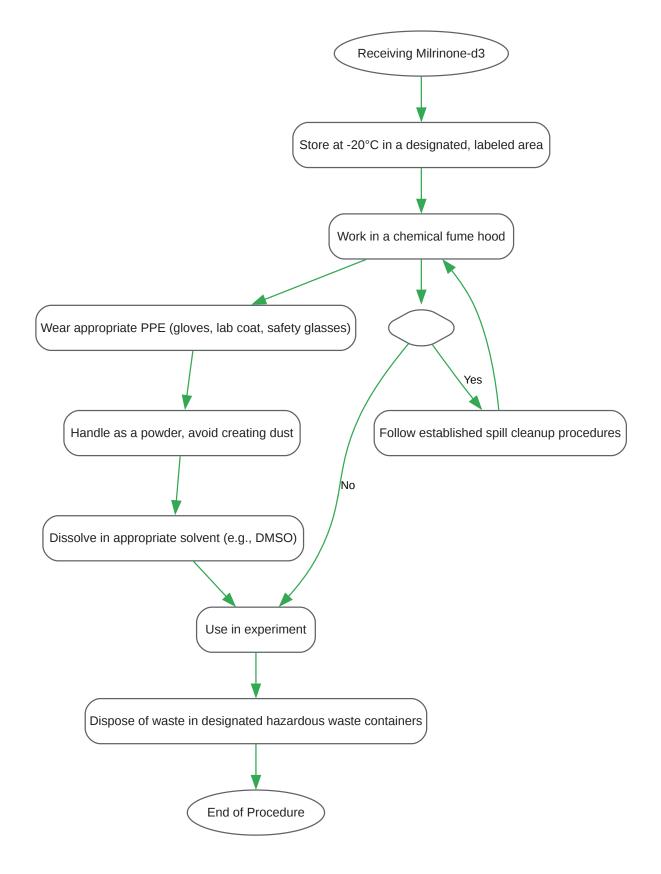
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Caption: Milrinone's Mechanism of Action.

Logical Relationships for Safe Handling

The following diagram outlines a logical workflow for the safe handling of **Milrinone-d3** in a research environment.





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Caption: Safe Handling Workflow for Milrinone-d3.



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